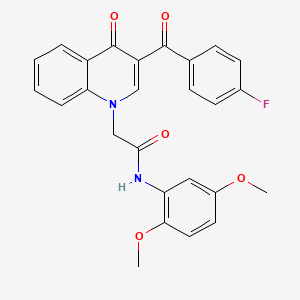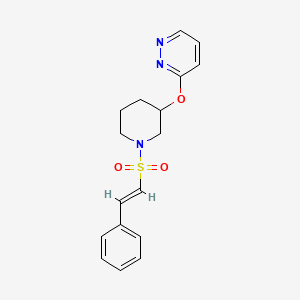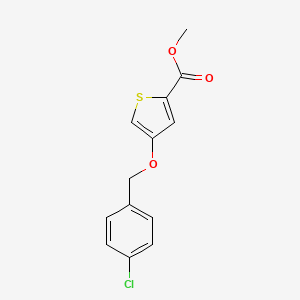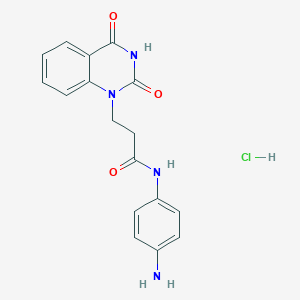![molecular formula C27H24FN3O2S B2498655 (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-76-4](/img/structure/B2498655.png)
(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, catalysts, and specific reagents to achieve the desired structure. A relevant approach to the synthesis of related compounds involves the regioselective synthesis using N-acylation and microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, as demonstrated by Moreno-Fuquen et al. (2019) in the synthesis of heterocyclic amides (Moreno-Fuquen et al., 2019). This method highlights the efficiency and precision in synthesizing complex molecules, which could be applicable to the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is critical in determining their reactivity, stability, and potential applications. X-ray crystallography often provides detailed insights into the molecular structure. For instance, studies by Toda et al. (1985) and others have elucidated the structures of molecular complexes and supramolecular assemblies, offering a glimpse into the intricate arrangements and interactions at the molecular level (Toda et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving the compound may include functional group transformations, molecular rearrangements, and interactions with other chemical entities. The reactivity patterns can significantly influence the compound's applications and stability. Studies related to the synthesis and reactions of structurally similar compounds, such as those discussed by Carr et al. (1980), provide valuable insights into the potential chemical behaviors of the compound (Carr et al., 1980).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure play a crucial role in the practical application and handling of chemical compounds. Research by Ohishi et al. (1995) on similar complex molecules offers a perspective on how these properties can be determined and related to the compound's structural features (Ohishi et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the compound's application in synthesis and material science. Goh et al. (2010) provide an example of analyzing chemical properties through the study of interactions and reactivity patterns of related compounds (Goh et al., 2010).
Wissenschaftliche Forschungsanwendungen
Catalyst- and Solvent-Free Synthesis
Research by Moreno-Fuquen et al. (2019) on the regioselective synthesis of heterocyclic amides demonstrates the potential for complex molecules to be synthesized under catalyst- and solvent-free conditions. This approach, involving microwave-assisted Fries rearrangement, highlights the efficiency and environmental benefits of such methods in producing structurally complex molecules (Moreno-Fuquen et al., 2019).
Structural and Spectroscopic Characterization
Gradinaru et al. (2001) conducted studies on the self-condensation of certain thiocarbazone derivatives in the presence of nickel(II) acetate, resulting in complex macrocyclic and open-chain complexes. This work is an excellent example of how detailed structural and spectroscopic characterization can provide insights into the properties of complex molecules, potentially guiding their applications in areas such as catalysis or materials science (Gradinaru et al., 2001).
Photoreactive Protecting Groups
Klán et al. (2002) explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids. This research underscores the potential utility of complex molecules in photochemical applications, where selective exposure to light can trigger chemical transformations, useful in both organic synthesis and biochemistry (Klán et al., 2002).
Novel Conformationally Constrained Molecules
Clerici et al. (1999) reported on the synthesis of novel conformationally constrained molecules, showcasing the creative approaches used in modern chemistry to produce molecules with unique properties. Such molecules have potential applications in drug development, where the conformational stability of a drug can significantly impact its biological activity and specificity (Clerici et al., 1999).
Eigenschaften
IUPAC Name |
[7-[(2,5-dimethylphenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-15-8-9-16(2)18(10-15)14-34-27-22-11-21-19(13-32)12-29-17(3)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h4-10,12,32H,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVPDACLCSYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

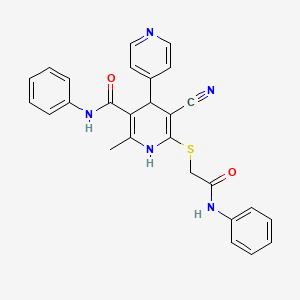

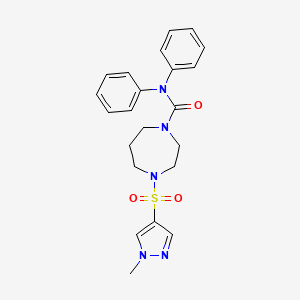
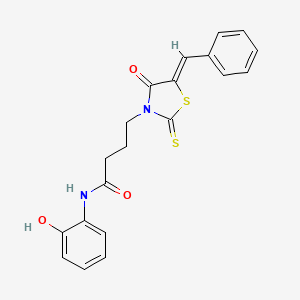
![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

